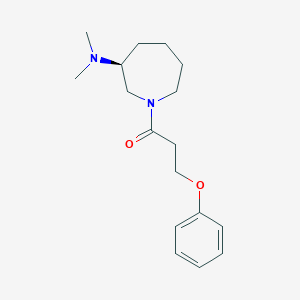

(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine, also known as DPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPAA is a cyclic amine that has been synthesized using various methods and has shown promising results in various research areas.

Applications De Recherche Scientifique

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Liu et al. (1993) prepared and characterized several N3O3 amine phenols, derived from KBH4 reduction of Schiff bases, for their potential in coordinating with Group 13 metal ions, highlighting their significance in inorganic chemistry and potential applications in materials science and catalysis Liu et al., 1993.

Macrocyclic and Macroacyclic Compartmental Schiff Bases

Aguiari et al. (1992) synthesized and characterized hexadentate and decadentate compartmental Schiff bases, elucidating their interaction with metal ions. This research is pivotal for the development of novel coordination compounds with potential applications in catalysis, material science, and as ligands in various chemical reactions Aguiari et al., 1992.

Azepanium Ionic Liquids

Belhocine et al. (2011) synthesized a new family of room temperature ionic liquids starting from azepane, demonstrating the potential of using industrial by-products in creating environmentally friendly solvents with significant applications in green chemistry and electrochemistry Belhocine et al., 2011.

Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents

Mesropyan et al. (2005) synthesized compounds by condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols, contributing to organic synthesis and potentially influencing the development of pharmaceuticals and agrochemicals Mesropyan et al., 2005.

Iron‐catalyzed Hydrosilylation of Diacids in the Presence of Amines

Wei et al. (2020) developed a chemoselective strategy for building N‐substituted cyclic amines, which is crucial for synthesizing a wide range of bioactive molecules and natural products, showcasing the importance of such amines in medicinal chemistry and drug discovery Wei et al., 2020.

Biobased Amines: From Synthesis to Polymers; Present and Future

Froidevaux et al. (2016) reviewed the synthesis of biobased amines and their applications in creating biobased polymers, emphasizing the role of such amines in the development of sustainable materials and contributing to a greener chemical industry Froidevaux et al., 2016.

Propriétés

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-3-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-18(2)15-8-6-7-12-19(14-15)17(20)11-13-21-16-9-4-3-5-10-16/h3-5,9-10,15H,6-8,11-14H2,1-2H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENNRQWAVIZDER-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)

![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)